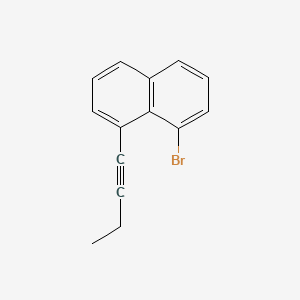
1-Bromo-8-(1-butyn-1-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-8-(1-butyn-1-yl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom at the first position and a butynyl group at the eighth position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the treatment of naphthalene with bromine to form 1-bromonaphthalene . This intermediate can then undergo a coupling reaction with a butynyl halide under palladium-catalyzed conditions to yield the desired product .
Industrial Production Methods
Industrial production of 1-Bromo-8-(1-butyn-1-yl)naphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-8-(1-butyn-1-yl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Coupling Reactions: The butynyl group can participate in coupling reactions with other alkynes or alkenes to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Formation of nitriles.
Coupling Reactions: Formation of extended conjugated systems.
Oxidation and Reduction: Formation of ketones, carboxylic acids, or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-8-(1-butyn-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form conjugated systems.
Wirkmechanismus
The mechanism of action of 1-Bromo-8-(1-butyn-1-yl)naphthalene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the butynyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromonaphthalene: Similar structure but lacks the butynyl group.
1-Bromo-2-butyne: Contains a bromine atom and a butynyl group but differs in the position of the butynyl group.
2-Bromonaphthalene: Isomer of 1-Bromonaphthalene with the bromine atom at the second position.
Uniqueness
1-Bromo-8-(1-butyn-1-yl)naphthalene is unique due to the specific positioning of the bromine atom and the butynyl group on the naphthalene ring
Eigenschaften
Molekularformel |
C14H11Br |
|---|---|
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
1-bromo-8-but-1-ynylnaphthalene |
InChI |
InChI=1S/C14H11Br/c1-2-3-6-11-7-4-8-12-9-5-10-13(15)14(11)12/h4-5,7-10H,2H2,1H3 |
InChI-Schlüssel |
LYHXPOQSIHBAOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CC1=CC=CC2=C1C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


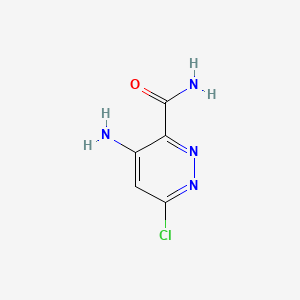

![Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-](/img/structure/B13934714.png)
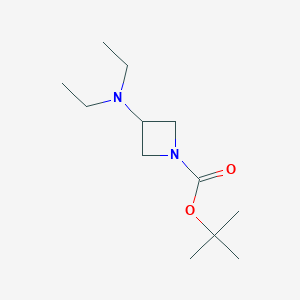
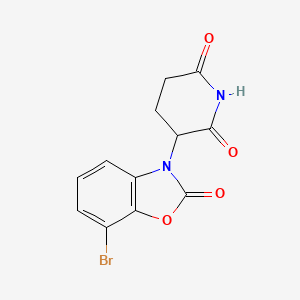

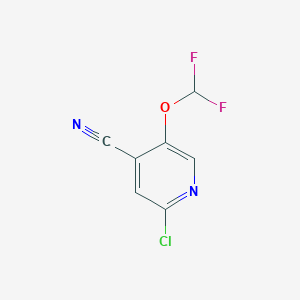

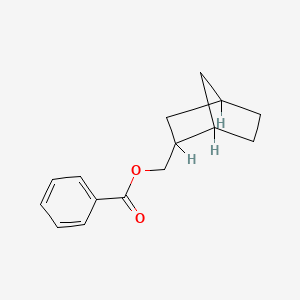
![1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate](/img/structure/B13934754.png)

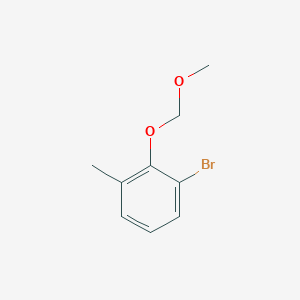
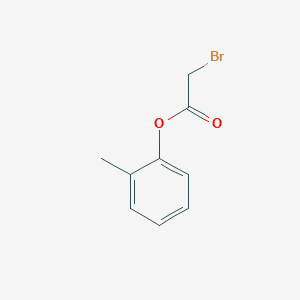
![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)
